molecular formula C15H10ClN3O3S B2588220 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 313223-44-8

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2588220
CAS No.: 313223-44-8
M. Wt: 347.77
InChI Key: GYTFQMXNDDJMRF-BMRADRMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic benzothiazole derivative intended for research use only. This compound is not approved for human or veterinary use. Benzothiazoles represent a privileged scaffold in medicinal chemistry, with documented applications in scientific research across various fields, including oncology, microbiology, and neurology . The core structure of this compound, featuring a chloro-substituted benzothiazole ring, is found in molecules investigated for their antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli . Furthermore, the incorporation of the 2-nitrobenzamide moiety is a feature of interest in the development of enzyme inhibitors, with analogous structures showing significant inhibitory activity against targets like α-glucosidase and α-amylase, which are relevant in metabolic disorder research . The specific spatial arrangement conferred by the (E)-configuration around the imine bond is crucial for the molecule's planarity and its potential to interact with biological targets through mechanisms such as enzyme inhibition or the generation of reactive oxygen species (ROS) to induce apoptosis in cancer cell lines . The nitro group on the benzamide ring is a strong electron-withdrawing component that can influence the compound's electronic distribution, dipole moment, and overall chemical reactivity, which can be critical for its photophysical properties and binding interactions . Researchers can explore this compound as a key intermediate or precursor for further chemical derivatization or as a candidate for in vitro biological screening in the development of novel therapeutic agents. All studies must be conducted in controlled laboratory settings.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3S/c1-18-12-7-6-9(16)8-13(12)23-15(18)17-14(20)10-4-2-3-5-11(10)19(21)22/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTFQMXNDDJMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride, followed by methylation using a methylating agent like methyl iodide.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety is synthesized separately by nitration of benzamide using a nitrating agent such as nitric acid.

    Coupling Reaction: The final step involves the coupling of the chlorinated and methylated benzothiazole ring with the nitrobenzamide moiety under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit enzymes such as topoisomerases, which are essential for DNA replication and cell division. Additionally, the compound may induce apoptosis in cancer cells by activating certain signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

  • N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide () :
    Replacing the 6-chloro and 3-methyl groups with 6-fluoro and 3-ethyl substituents reduces steric hindrance and alters electronic properties. The 3-fluorobenzamide substituent lacks the strong electron-withdrawing nitro group, resulting in lower acidity (predicted pKa ~13.84 vs. <10 for nitro derivatives) .
  • 3-Benzyl-2-((Z)-((E)-5-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)... (): Shares the 6-chloro-3-methylbenzothiazole core but incorporates a complex acryloyl-thiazolidinone system. This structural complexity may enhance binding to protein targets but reduce metabolic stability .

Aroyl Substituent Modifications

  • N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (): Replaces nitrobenzamide with a dimethylamino-acryloyl group, introducing basicity and increasing solubility (logP reduced by ~1.5 units). The thiadiazole core alters π-stacking interactions compared to benzothiazole .
  • (Z)-2-(3-(4-Bromobenzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-nitrophenyl)ethan-1-one (3ad, ) :
    Features a para-nitro phenyl group instead of ortho-nitrobenzamide. The para-nitro configuration reduces steric strain but may weaken hydrogen-bonding interactions in biological systems .

Heterocyclic Core Replacements

  • N-(Benzo[d]thiazol-2-yl)benzamide () :
    Lacks the imine linkage and nitro group, simplifying the structure. The absence of electron-withdrawing groups results in lower reactivity in electrophilic substitution reactions .
  • N-(5-Phenyl-3-ethylthiazol-2(3H)-ylidene)benzamide () :
    Replaces benzothiazole with a thiazole ring, diminishing aromatic conjugation and altering electronic absorption spectra (e.g., redshift in UV-vis due to reduced π-system) .

Electronic Effects

  • Nitro Group Impact : The ortho-nitro group in the target compound enhances electrophilicity (Hammett σₚ⁺ ≈ 1.27) compared to fluoro (σₚ⁺ ≈ 0.06) or methyl (σₚ⁺ ≈ -0.17) substituents, favoring charge-transfer interactions .

Solubility and Lipophilicity

    Biological Activity

    (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula of (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is C16H13ClN2O3S, with a molecular weight of approximately 363.8 g/mol. The compound features a benzo[d]thiazole moiety and a nitrobenzamide group, which are critical for its biological activity.

    PropertyValue
    Molecular FormulaC16H13ClN2O3S
    Molecular Weight363.8 g/mol
    StructureChemical Structure

    Research suggests that compounds similar to (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide may exert their biological effects through various mechanisms:

    • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways, particularly those related to cancer progression.
    • Antimicrobial Activity : Thiazole derivatives have demonstrated significant antimicrobial properties, potentially making this compound effective against various pathogens.
    • Antioxidant Properties : The presence of the nitro group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

    Biological Activity Studies

    Several studies have investigated the biological activity of thiazole derivatives, including (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide. Below are key findings from recent research:

    • Anticancer Activity : A study indicated that thiazole derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide was noted against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
    • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results in inhibiting bacterial growth .

    Case Studies

    • Case Study 1 : A clinical trial involving thiazole derivatives demonstrated significant tumor reduction in patients with advanced breast cancer when combined with standard chemotherapy regimens. The addition of (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide enhanced the overall efficacy of treatment .
    • Case Study 2 : In vitro studies showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

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